![molecular formula C18H14N4 B14139553 4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline CAS No. 372182-66-6](/img/structure/B14139553.png)
4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a phenyl group and a pyridine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a pyridine derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or catalytic hydrogenation can convert the azo group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(phenyldiazenyl)aniline: Similar structure but lacks the pyridine ring.
N,N-dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Contains additional dimethyl groups, affecting its chemical properties.
Uniqueness
4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline is unique due to the presence of both phenyl and pyridine rings, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural features allows for versatile interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
372182-66-6 |
|---|---|
Molekularformel |
C18H14N4 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H14N4/c1-2-4-17(5-3-1)21-22-18-8-6-16(7-9-18)20-14-15-10-12-19-13-11-15/h1-14H |
InChI-Schlüssel |
ZUSAQNUWCOMWTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


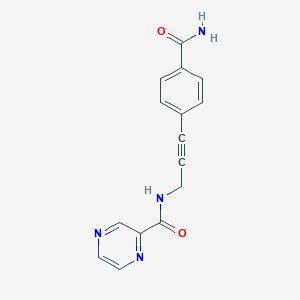
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
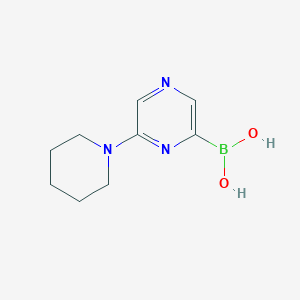
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
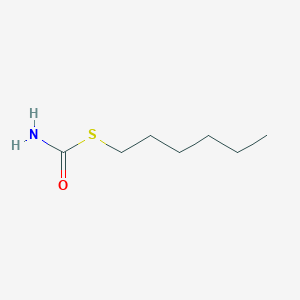
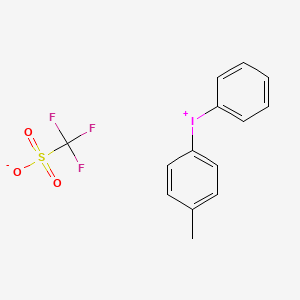

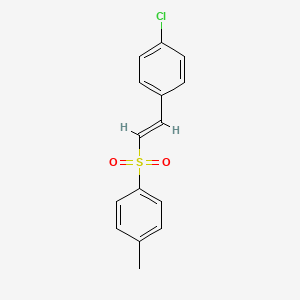

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
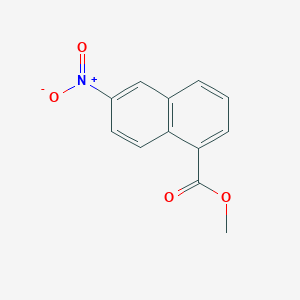
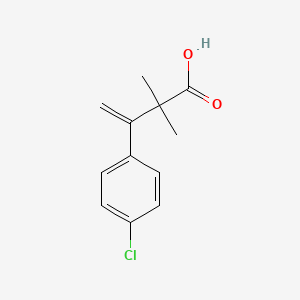
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
